molecular formula C10H18ClNO2 B2888602 5-Aminoadamantane-1,3-diol;hydrochloride CAS No. 2260930-66-1

5-Aminoadamantane-1,3-diol;hydrochloride

Cat. No. B2888602
CAS RN: 2260930-66-1
M. Wt: 219.71
InChI Key: UQPLMKQYPVFSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminoadamantane-1,3-diol hydrochloride is a chemical compound with the CAS Number: 2260930-66-1 . It has a molecular weight of 219.71 .


Molecular Structure Analysis

The IUPAC name for this compound is (1R,3S,5r,7r)-5-aminoadamantane-1,3-diol hydrochloride . The InChI code for this compound is 1S/C10H17NO2.ClH/c11-8-1-7-2-9 (12,4-8)6-10 (13,3-7)5-8;/h7,12-13H,1-6,11H2;1H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.71 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the resources I have.

Scientific Research Applications

Synthesis and Structural Insights

One area of research involves the synthesis and structural analysis of supramolecular compounds derived from 1-aminoadamantane. For instance, Fu et al. (2011) synthesized two H-bonded supramolecular compounds involving 1-aminoadamantane hydrochloride and 18-crown-6 with divalent metal chloride. The study revealed unique network structures and dielectric properties, offering insights into the potential applications of these compounds in materials science (D. Fu, Min-Min Zhao, & Jia-Zhen Ge, 2011).

Photochemical Decomposition

Research by Brinker et al. (2011) on the photochemical decomposition of azidoadamantanes within cyclodextrins highlights the influence of supramolecular encapsulation on chemical reactions. This study provides a foundation for understanding how complexation with cyclodextrins can alter the outcome of photochemical reactions, potentially useful in the design of new chemical processes and pharmaceutical applications (U. Brinker, P. Walla, D. Krois, & V. Arion, 2011).

Novel Complexes with Protonated 1-Aminoadamantane

Another significant contribution is by Zhao et al. (2010), who reported the synthesis of novel complexes containing protonated 1-aminoadamantane. These complexes exhibited distinct dielectric properties, which could be leveraged in developing advanced materials with specific electronic or dielectric characteristics (Min-Min Zhao, Jia-Zhen Ge, & Zhirong Qu, 2010).

Potential Pharmaceutical Applications

Further extending into the realm of pharmaceutical research, compounds related to 5-Aminoadamantane-1,3-diol; hydrochloride have been explored for their therapeutic potentials. For example, the synthesis of adamantane aminoethers and their evaluation as antitubercular agents demonstrate the medicinal chemistry applications of adamantane derivatives, contributing to the development of new treatments for tuberculosis (Angeliki-Sofia Foscolos et al., 2017).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation .

properties

IUPAC Name

5-aminoadamantane-1,3-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8;/h7,12-13H,1-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPLMKQYPVFSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1(CC(C2)(C3)O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminoadamantane-1,3-diol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.